Methyl 3-amino-2-butyramidobenzoate

Description

2-(2-Nitro-4-bromophenoxy)benzoic acid is a nitroaromatic compound with a brominated phenoxy substituent attached to a benzoic acid backbone. Notably, nitro groups in aromatic systems are often associated with carcinogenicity in certain contexts , though this depends on the compound’s specific substitution pattern and metabolic pathways.

Properties

Molecular Formula |

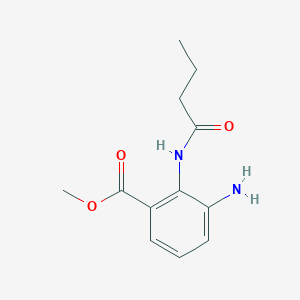

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

methyl 3-amino-2-(butanoylamino)benzoate |

InChI |

InChI=1S/C12H16N2O3/c1-3-5-10(15)14-11-8(12(16)17-2)6-4-7-9(11)13/h4,6-7H,3,5,13H2,1-2H3,(H,14,15) |

InChI Key |

XLDILRJLTFKNIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC=C1N)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2-Nitro-4-bromophenoxy)benzoic acid with three related compounds from the evidence, focusing on substituents, molecular properties, and observed biological effects:

Key Structural and Functional Differences:

Substituent Effects: The nitro group in 2-(2-Nitro-4-bromophenoxy)benzoic acid likely increases acidity compared to non-nitro analogs (e.g., 2-[(4-Bromophenyl)methoxy]benzoic acid) due to its strong electron-withdrawing nature. Bromine’s steric and electronic effects may reduce metabolic degradation compared to non-halogenated analogs.

Biological Activity: Nitroaromatic compounds (e.g., N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide) are associated with systemic carcinogenicity in rodents, particularly in mammary and urinary tissues . However, the presence of a benzoic acid moiety in the target compound may alter toxicity profiles. Brominated benzoic acids (e.g., 4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid) are often intermediates in pharmaceutical synthesis, with bromine enhancing binding affinity in target molecules .

Research Findings and Limitations

- Carcinogenicity Data Gaps: Direct carcinogenicity studies on 2-(2-Nitro-4-bromophenoxy)benzoic acid are absent in the evidence. However, structurally related nitrofurans (e.g., and ) demonstrate that nitro groups in specific configurations can induce tumors in multiple organs. This suggests the need for caution in handling and further toxicological evaluation.

- Synthetic Applications : Brominated benzoic acids are frequently used in drug discovery (e.g., as kinase inhibitors or anti-inflammatory agents). The nitro group in the target compound could serve as a precursor for reduced amine derivatives, expanding its utility in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.